4-(3-Aminopropyl)benzene-1,2-diol
Overview
Description
4-(3-Aminopropyl)benzene-1,2-diol is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.20 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Applications
- Synthesis Techniques: 4-(3-Aminopropyl)benzene-1,2-diol has been synthesized through various methods. For example, Di(aminopropyl)benzene, a related compound, was synthesized using benzene and 1,3-oxazinan-2-one, with anhydrous aluminum chloride as a catalyst, demonstrating the compound's synthesis versatility (Qun, 2010).
- Catalysis and Enantioselective Synthesis: In a palladium-catalyzed reaction, benzene-1,2-diol, a structurally similar compound, was used to produce 2-alkylidene-3-alkyl-1,4-benzodioxanes, showcasing its role in facilitating enantioselective synthesis (Labrosse, Lhoste, & Sinou, 2000).
Biological and Pharmaceutical Research
- Antibacterial and Antifungal Properties: A study on derivatives of benzene-1,2-diol, including some with structural similarities to this compound, found significant antibacterial and antifungal activities against various microorganisms (Narayana, Ashalatha, Vijaya Raj, & Kumari, 2006).
- Chemical Sensors: A copper(II) complex involving a variant of benzene-1,2-diol was developed as a fluorescent sensor for dopamine, illustrating the compound's potential in developing sensitive chemical detection methods (Khattar & Mathur, 2013).
- Cytotoxic Activity Against Cancer Cells: Novel derivatives of benzene-1,2-diol, which is structurally related to this compound, exhibited cytotoxic activity against various human cancer cell lines, suggesting potential in cancer research (Karpińka, Matysiak, & Niewiadomy, 2011).
Environmental and Material Science Applications
- Waste Recovery and Conversion: In a study focusing on benzofuranol production waste, 4-(2-Methylallyl)benzene-1,2-diol, a related compound, was recovered and converted into 4-isobutylbenzene-1,2-diol, demonstrating the potential for waste material conversion in industrial processes (Xian-fu, 2013).
- Surface-Coating Applications: 4-(3-Aminopropyl)-benzene-1,2-diol has been identified as a superior material-independent surface-coating reagent compared to dopamine, suggesting its utility in developing new adhesive materials and coatings (Hong et al., 2019).
Properties
IUPAC Name |
4-(3-aminopropyl)benzene-1,2-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c10-5-1-2-7-3-4-8(11)9(12)6-7/h3-4,6,11-12H,1-2,5,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMNLLVJYLMTPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCCN)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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